molecular formula C9H9ClN4 B13595044 5-(5-Chloropyridin-2-yl)-2-methylpyrazol-3-amine

5-(5-Chloropyridin-2-yl)-2-methylpyrazol-3-amine

Cat. No.: B13595044
M. Wt: 208.65 g/mol
InChI Key: AMLJJTHFAGCGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Chloropyridin-2-yl)-2-methylpyrazol-3-amine is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the chlorine atom on the pyridine ring and the amine group on the pyrazole ring makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloropyridin-2-yl)-2-methylpyrazol-3-amine typically involves the reaction of 5-chloropyridine-2-carbaldehyde with 2-methylpyrazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloropyridin-2-yl)-2-methylpyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-(5-Chloropyridin-2-yl)-2-methylpyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(5-Chloropyridin-2-yl)-2-methylpyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Chloropyridin-2-yl)-2-methylpyrazole
  • 5-(5-Chloropyridin-2-yl)-2-methylpyrazol-3-ol
  • 5-(5-Chloropyridin-2-yl)-2-methylpyrazol-3-thiol

Uniqueness

5-(5-Chloropyridin-2-yl)-2-methylpyrazol-3-amine is unique due to the presence of both the chlorine atom and the amine group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable scaffold for the development of new chemical entities with diverse applications.

Properties

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

5-(5-chloropyridin-2-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C9H9ClN4/c1-14-9(11)4-8(13-14)7-3-2-6(10)5-12-7/h2-5H,11H2,1H3

InChI Key

AMLJJTHFAGCGNR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=NC=C(C=C2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.